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Compound of Interest

Compound Name: Methyl 2-formyinicotinate

Cat. No.: B1315659

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
methyl 2-formylnicotinate. Due to the limited availability of published experimental data for
this specific compound, this guide presents predicted values based on established principles of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). These predictions are supported by data from analogous compounds and
general spectroscopic theory.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for methyl 2-
formylnicotinate.

Table 1: Predicted *"H NMR Spectroscopic Data
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constant (J, Hz)
Aldehyde (-CHO) 9.5-10.5 Singlet (s) N/A
Pyridine H-6 8.8-9.2 Doublet (d) 4.0-6.0
Pyridine H-4 8.2-8.6 Doublet (d) 7.0-9.0
o Doublet of Doublets
Pyridine H-5 74-7.8 4.0-9.0
(dd)
Methyl Ester (-OCHs) 3.9-42 Singlet (s) N/A

Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with

an aldehyde and a methyl ester.

. 1 13

Carbon Atom

Predicted Chemical Shift (8, ppm)

Aldehyde Carbonyl (C=0) 185 - 195
Ester Carbonyl (C=0) 165 - 175
Pyridine C-2 150 - 155
Pyridine C-6 148 - 153
Pyridine C-4 135 - 140
Pyridine C-3 130- 135
Pyridine C-5 125-130
Methyl Ester (-OCHs) 50 - 55

Predictions are based on characteristic chemical shifts for carbons in pyridine, aldehyde, and

methyl ester functional groups.

Table 3: Predicted IR Spectroscopic Data
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Predicted Absorption

Functional Group Description
Range (cm™?)
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aldehyde) 2700 - 2850 Stretching, often two bands
C=0 (Aldehyde) 1690 - 1715 Stretching
C=0 (Ester) 1720 - 1740 Stretching
C=N, C=C (Aromaitic) 1400 - 1600 Ring Stretching
C-O (Ester) 1100 - 1300 Stretching

Predictions are based on typical infrared absorption frequencies for the functional groups

present in the molecule.[1][2]

Table 4: Predicted Mass Spectrometry Data

lon Predicted m/z Description
[M]+e 165 Molecular lon
Loss of methoxy radical from
[M-OCHs]+ 134
the ester
[M-CHO]+ 136 Loss of the formyl group
Loss of the methoxycarbonyl
[M-COOCH:s]+ 106
group
S ] Further fragmentation of the
[Pyridine ring fragments] Various

pyridine ring

Predictions are based on common fragmentation patterns for aromatic esters and aldehydes.

[3]14]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and accuracy. Below are generalized methodologies for the key experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in methyl 2-
formylnicotinate.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Dissolve approximately 5-10 mg of methyl 2-formylnicotinate in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the signal multiplicities (singlet, doublet, etc.) and coupling constants to deduce
proton-proton connectivities.

13C NMR Acquisition:

e Acquire a one-dimensional 13C NMR spectrum with proton decoupling. This will result in each
unique carbon appearing as a singlet.

o Longer acquisition times may be necessary due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in methyl 2-formylnicotinate based on
their vibrational frequencies.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

e Place a small amount of the solid methyl 2-formylnicotinate sample directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty, clean ATR crystal.

e Record the sample spectrum over a typical range of 4000 to 400 cm™1,

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of methyl 2-
formylnicotinate.

Instrumentation: A mass spectrometer, for example, one with an Electron lonization (EIl) source
coupled with a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

e For a volatile compound, direct insertion via a heated probe or injection into a gas
chromatograph (GC-MS) can be used.

e Dissolve a small amount of the sample in a volatile solvent if using GC-MS.
Data Acquisition (EI-MS):

e The sample is vaporized and enters the ion source.
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e The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e The resulting positively charged ions are accelerated and separated by the mass analyzer
based on their mass-to-charge ratio (m/z).

e A mass spectrum is generated, plotting the relative abundance of ions versus their m/z
values.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of methyl 2-formylnicotinate.

Spectroscopic Analysis
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of methyl 2-
formylnicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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